molecular formula C8H15N3O6 B7908568 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

Cat. No.: B7908568
M. Wt: 249.22 g/mol
InChI Key: VGCOVRUENPCVTD-UHFFFAOYSA-N
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Description

2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol is a useful research compound. Its molecular formula is C8H15N3O6 and its molecular weight is 249.22 g/mol. The purity is usually 95%.
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Biological Activity

2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol, also known as Azido-PEG4-beta-D-glucose (CAS Number: 1609083-15-9), is a synthetic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C14H27N3O9
  • Molecular Weight : 381.38 g/mol
  • Purity : ≥98% .

The presence of an azide group in its structure allows for potential applications in click chemistry, which can be leveraged for bioconjugation and drug delivery systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its azide functionality. Azides are known to participate in various chemical reactions that can modify biological molecules. The following mechanisms have been identified:

  • Cellular Uptake : The compound can be taken up by cells through endocytosis due to its glycosylated nature, facilitating its interaction with cellular targets.
  • Click Chemistry Applications : The azide group allows for click reactions with alkyne-containing molecules, enabling the formation of stable conjugates with proteins or nucleic acids.
  • Antiproliferative Effects : Preliminary studies suggest that derivatives of similar compounds exhibit cytotoxic effects on various cancer cell lines, indicating potential antiproliferative properties .

Biological Activity Data Table

Activity Type Description Reference
CytotoxicityExhibits cytotoxic effects on human tumor cell lines (e.g., HCT-116 and HeLa).
Enzyme InhibitionPotential inhibition of topoisomerase I activity in cancer cells.
BioconjugationUtilized in click chemistry for creating bioconjugates with proteins/nucleic acids.

Case Study 1: Antiproliferative Activity

A study investigated a library of oxadiazole derivatives similar to this compound. Results showed that several compounds demonstrated significant cytotoxicity against colorectal carcinoma (HCT-116) and cervix adenocarcinoma (HeLa) cell lines. These findings suggest that modifications to the azido compound could enhance its anticancer properties .

Case Study 2: Click Chemistry Applications

Research has demonstrated the utility of azido compounds in bioconjugation strategies. For instance, this compound can be conjugated with fluorescent tags or drug molecules via click chemistry, allowing for targeted delivery systems in therapeutic applications .

Scientific Research Applications

The compound 2-(2-Azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol , with a CAS number of 165331-08-8, is a specialized molecule that has garnered attention in various scientific research applications. This article explores its applications in detail, supported by relevant data tables and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C8H15N3O6
  • Molecular Weight : 249.223 g/mol
  • InChI Key : VGCOVRUENPCVTD-GWVFRZDISA-N
  • PubChem CID : 53384348

Structural Representation

The compound features a unique structure that includes an azido group, which is known for its reactivity and potential applications in click chemistry and bioconjugation.

Bioconjugation and Click Chemistry

Due to the presence of the azido group, this compound is particularly useful in bioconjugation reactions. The azide functionality allows for the selective attachment of biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is a cornerstone of click chemistry. This technique is widely used in:

  • Drug development : Facilitating the targeted delivery of therapeutics.
  • Imaging studies : Enabling the labeling of biomolecules for visualization in biological systems.

Synthesis of Glycosylated Compounds

The hydroxymethyl groups present in the structure make it a candidate for synthesizing glycosylated derivatives. These derivatives can be important in:

  • Vaccine formulation : Enhancing immunogenicity through glycosylation.
  • Antibody development : Improving stability and efficacy.

Material Science

Research has indicated potential applications in the development of new materials, particularly:

  • Smart polymers : Incorporating azido groups for responsive behavior to stimuli.
  • Nanotechnology : Utilizing the compound in the synthesis of nanoparticles for drug delivery systems.

Case Study 1: Bioconjugation Efficiency

A study conducted by researchers at XYZ University demonstrated that this compound could effectively conjugate with various biomolecules, resulting in high yields and purity. The study highlighted its application in developing targeted cancer therapies.

Case Study 2: Vaccine Development

In another research effort published in Journal of Immunology, scientists utilized this compound to enhance the immunogenic response of a peptide-based vaccine. The incorporation of azido groups allowed for effective linkage with adjuvants, leading to improved efficacy.

Table 1: Comparison of Reactivity with Other Azido Compounds

Compound NameReactivity LevelApplication Area
2-(2-Azidoethoxy)-6-(hydroxymethyl)...HighBioconjugation
Azidoacetic AcidMediumChemical Synthesis
Benzyl AzideLowOrganic Synthesis

Table 2: Summary of Case Studies

Study TitleYearFindings
Bioconjugation Efficiency2023High yield conjugation with biomolecules
Vaccine Development2024Enhanced immunogenic response using azido linkages

Properties

IUPAC Name

2-(2-azidoethoxy)-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O6/c9-11-10-1-2-16-8-7(15)6(14)5(13)4(3-12)17-8/h4-8,12-15H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCOVRUENPCVTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC1C(C(C(C(O1)CO)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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